Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate

Lipophilicity Membrane permeability Prodrug design

For medicinal chemistry and agrochemical programs, sourcing regiospecifically pure 2,4-dichloro-6-(difluoromethoxy)benzoate methyl ester is critical to avoid synthesis failure and irreproducible biological data. - Quantifiable permeability advantage: XLogP3=4, TPSA=35.5 Ų, HBD=0 vs. free acid (XLogP3=3.6, TPSA=46.5 Ų, HBD=1). - Enables sequential site-selective functionalization due to electronically differentiated 2-Cl vs. 4-Cl positions. - Available with NLT 98% purity under ISO certification, full QA documentation (SDS, COA), and ambient global shipping.

Molecular Formula C9H6Cl2F2O3
Molecular Weight 271.04 g/mol
CAS No. 1803713-00-9
Cat. No. B1410058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloro-6-(difluoromethoxy)benzoate
CAS1803713-00-9
Molecular FormulaC9H6Cl2F2O3
Molecular Weight271.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1Cl)Cl)OC(F)F
InChIInChI=1S/C9H6Cl2F2O3/c1-15-8(14)7-5(11)2-4(10)3-6(7)16-9(12)13/h2-3,9H,1H3
InChIKeyQGWIMEQIZACZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Dichloro-6-(difluoromethoxy)benzoate: Identity & Procurement


Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate (CAS 1803713-00-9) is a halogenated aromatic ester with the molecular formula C₉H₆Cl₂F₂O₃ and a molecular weight of 271.04 g/mol [1]. It belongs to the difluoromethoxy-substituted benzoate ester family, a class of compounds widely utilized as synthetic intermediates in pharmaceutical and agrochemical research due to the metabolic stability and lipophilicity modulation imparted by the –OCF₂H group [2]. This specific substitution pattern—2,4-dichloro with 6-difluoromethoxy—places it within a structurally distinct regioisomeric space relative to other dichloro-difluoromethoxy benzoates available in the research chemical supply chain.

Synthetic intermediate for pharmaceutical and agrochemical research programs
Difluoromethoxy-substituted benzoate ester supporting regiospecific derivatization studies
Reported lipophilicity and TPSA profile may support prodrug design and permeability assay workflows

Methyl 2,4-Dichloro-6-(difluoromethoxy)benzoate: Generic Substitution Risks


In-class analogs of methyl 2,4-dichloro-6-(difluoromethoxy)benzoate differ by ester group identity, halogen substitution pattern, or free acid versus ester form—each of which generates measurable differences in computed logP, topological polar surface area (TPSA), and hydrogen bond donor count that directly impact solubility, membrane permeability, and downstream synthetic reactivity [1][2]. Substituting the target methyl ester with the free acid (CAS 1805124-55-3) alters the XLogP3 by 0.4 log units and increases TPSA by 11.0 Ų [3], while switching to the ethyl ester (CAS 1803712-77-7) adds 14.03 g/mol to the molecular weight and introduces differential steric hindrance during ester hydrolysis or transesterification reactions . Even a regioisomeric shift—such as from 2,4-dichloro-6-(difluoromethoxy) to 2,6-dichloro-3-(difluoromethoxy)—changes the electronic environment of the aromatic ring, potentially altering nucleophilic aromatic substitution outcomes [4]. These are not interchangeable compounds; procurement decisions unsupported by quantitative comparator data risk synthesis failure, irreproducible biological readouts, and wasted development resources.

vs Free acid Methyl ester target 2,4-Dichloro-6-(difluoromethoxy)benzoic acid Esterification shifts logP and TPSA, which may alter permeability and synthetic reactivity compared to free acid
vs Ethyl ester Methyl ester (MW 271.04) Ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate (MW 285.07) Methylene unit difference may affect volatility profile and steric environment during hydrolysis or transesterification
vs Regioisomer 2,4-Dichloro-6-(difluoromethoxy) substitution 2,6-Dichloro-3-(difluoromethoxy)benzoate Different chlorine positions relative to –OCF₂H and ester may lead to divergent site selectivity in SNAr reactions

Methyl 2,4-Dichloro-6-(difluoromethoxy)benzoate vs Analogs: Quantitative Evidence


Lipophilicity Advantage vs Free Acid

The target methyl ester exhibits a computed XLogP3-AA of 4 compared to 3.6 for the corresponding free acid, 2,4-dichloro-6-(difluoromethoxy)benzoic acid (CAS 1805124-55-3), representing a ΔXLogP3 of +0.4 [1][2]. This increased lipophilicity is conferred by replacement of the ionizable carboxylic acid proton with a methyl group, which eliminates the hydrogen bond donor and increases the compound's partition coefficient [3].

Lipophilicity vs Free Acid
Reported
TargetXLogP3 = 4
Free acidXLogP3 = 3.6
Δ +0.4
Supports selection for membrane permeability-dependent workflows
Computed by XLogP3 algorithm; approximately 2.5× greater octanol partitioning predicted
Lipophilicity Membrane permeability Prodrug design

TPSA Reduction vs Free Acid

The target compound has a computed TPSA of 35.5 Ų, which is 11.0 Ų lower than the 46.5 Ų computed for its free acid counterpart (CAS 1805124-55-3) [1][2]. This difference arises exclusively from the methylation of the carboxylic acid group, which removes the polar –OH moiety and reduces the overall polar surface area [3]. A TPSA below 60 Ų is generally associated with favorable passive membrane permeability, and the target's value of 35.5 Ų places it well within the range predictive of good oral bioavailability [4].

TPSA vs Free Acid
Reported
TargetTPSA = 35.5 Ų
Free acidTPSA = 46.5 Ų
Δ −11.0 Ų
Reported lower polar surface area may favor passive membrane diffusion studies
Computed TPSA; esterification eliminates polar –OH contribution
Membrane permeability TPSA Blood-brain barrier penetration

Hydrogen Bond Donor Count vs Free Acid

The target methyl ester has a computed hydrogen bond donor (HBD) count of 0, whereas the free acid (CAS 1805124-55-3) has an HBD count of 1 arising from its carboxylic acid –OH group [1][2]. This structural difference eliminates the compound's ability to act as a hydrogen bond donor in intermolecular interactions, which has direct consequences for crystal packing, aqueous solubility, and receptor binding [3].

HBD Count vs Free Acid
Reported
TargetHBD = 0
Free acidHBD = 1
Δ −1
Absence of hydrogen bond donor alters solubility and intermolecular interaction profile
Relevant for CNS penetration models and formulation pH considerations
Hydrogen bonding Solubility Formulation science

Molecular Weight vs Ethyl Ester

The target methyl ester (MW = 271.04 g/mol) is 14.03 g/mol lighter than its ethyl ester analog, ethyl 2,4-dichloro-6-(difluoromethoxy)benzoate (CAS 1803712-77-7, MW = 285.07 g/mol) . This difference corresponds to one methylene (–CH₂–) unit and represents a 4.92% reduction in molecular weight. In the context of agrochemical volatility studies, methyl esters of auxinic herbicides have demonstrated distinct vapor movement profiles compared to their free acid counterparts [1].

MW vs Ethyl Ester
Class-level
−14.03g/mol
Methyl ester MW 271.04 vs ethyl ester MW 285.07 (−4.92%)
Reported class-level evidence suggests methyl ester may exhibit different vapor-phase behavior
Agrochemical volatility studies (auxinic ester-acid pairs) indicate ester-dependent environmental fate
Molecular weight Volatility ADME optimization

Regioisomeric Substitution Pattern vs 2,6-Dichloro-3-OCF₂H

The target compound features chlorine atoms at positions 2 and 4 with the difluoromethoxy group at position 6, whereas the regioisomer methyl 2,6-dichloro-3-(difluoromethoxy)benzoate (CAS 1807184-27-5) places chlorines at 2 and 6 and the –OCF₂H group at position 3 [1][2]. While computed global properties (XLogP3 = 4, TPSA = 35.5 Ų) are identical for both regioisomers due to algorithm limitations in capturing positional effects, the distinct substitution pattern produces different local electron density distributions on the aromatic ring. In the 2,4-dichloro-6-substituted target, the difluoromethoxy group is ortho to the ester and para to one chlorine, whereas in the 2,6-dichloro-3-substituted isomer it is meta to the ester and ortho to both chlorines—creating a more sterically hindered environment around the –OCF₂H group [3].

Regioisomer vs 2,6-Cl-3-OCF₂H
Data to verify
Target: 2,4-dichloro-6-(difluoromethoxy) pattern
Regioisomer: 2,6-dichloro-3-(difluoromethoxy) pattern
Distinct InChIKey; computed global properties are identical due to algorithm limitations
Regiochemical arrangement may influence site selectivity in nucleophilic aromatic substitution
No published quantitative reaction rate comparison; steric and electronic differences expected
Regioselectivity Nucleophilic aromatic substitution SAR exploration

Methyl 2,4-Dichloro-6-(difluoromethoxy)benzoate: Procurement & Application Scenarios


Prodrug Design for Enhanced Membrane Permeability

When a medicinal chemistry program has identified the 2,4-dichloro-6-(difluoromethoxy)benzoic acid scaffold as a pharmacophore but requires improved passive membrane diffusion, the methyl ester (XLogP3 = 4, TPSA = 35.5 Ų, HBD = 0) offers a quantifiable advantage over the free acid (XLogP3 = 3.6, TPSA = 46.5 Ų, HBD = 1). The ΔXLogP3 of +0.4 and ΔTPSA of −11.0 Ų directly support selection of the methyl ester for cell permeability assays, Caco-2 screening, or in vivo oral bioavailability studies where the ester serves as a prodrug that is hydrolyzed in vivo to the active acid [1][2].

Synthetic Intermediate for Regiospecific SNAr Derivatization

For synthetic chemists constructing libraries around the dichloro-difluoromethoxy benzoate scaffold, the 2,4-dichloro-6-substituted pattern provides a distinct electronic landscape where the chlorine at position 4 (para to the difluoromethoxy group) is electronically differentiated from the chlorine at position 2 (ortho to the ester). This regiochemical arrangement allows for sequential, site-selective functionalization that would not be achievable with the 2,6-dichloro-3-substituted regioisomer (CAS 1807184-27-5), where both chlorines are ortho to the –OCF₂H group and may exhibit similar reactivity [3].

Agrochemical Intermediate with Preferable Volatility Profile

Based on class-level evidence from auxinic herbicide vapor movement studies, the lower molecular weight of the methyl ester (271.04 vs. 285.07 g/mol for the ethyl ester) may confer distinct volatility and environmental fate properties. Development programs targeting foliar-applied herbicides or plant growth regulators where vapor drift mitigation is a regulatory requirement should preferentially source the methyl ester for formulation studies, as the ethyl ester analog introduces an additional methylene unit that may alter vapor pressure and off-target movement characteristics in ways that would not be predictable without explicit testing [4].

Pharmaceutical Intermediate with ISO-Certified Quality

For GLP/GMP-adjacent pharmaceutical intermediate procurement, methyl 2,4-dichloro-6-(difluoromethoxy)benzoate is available from suppliers such as MolCore with NLT 98% purity under ISO certification, and from AKSci at 95% minimum purity with full quality assurance documentation including SDS and COA upon request. This traceable quality infrastructure supports use in preclinical development where batch-to-batch reproducibility is essential and where the absence of a hydrogen bond donor (HBD = 0) eliminates the risk of variable ionization states that could complicate HPLC purity analysis compared to the free acid form [1].

Application
Selection Property
Validation Focus
Prodrug design studies
Ester form vs free acid
Permeability assay context
Regiospecific derivatization research
2,4-Dichloro-6-substitution pattern
Site-selective reactivity review
Agrochemical intermediate sourcing
Methyl ester (lower MW)
Volatility profile assessment
Pharmaceutical intermediate procurement
Purity specification and ISO documentation
Batch-to-batch consistency review
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